N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-7-5-13(6-8-15)12-22-17(23)14-3-1-4-16(11-14)24-18-20-9-2-10-21-18/h1-11H,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUHDUPNKBFGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be attached through an etherification reaction, where the benzamide is reacted with 2-chloropyrimidine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for This compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or pyrimidines.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds related to N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been synthesized and evaluated against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These studies often reveal promising IC50 values, indicating effective inhibition of tumor cell proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 5.29 ± 0.58 | |
| Compound B | HeLa | 3.72 ± 0.91 | |
| Compound C | MCF-7 | 9.23 ± 0.56 |
Anti-inflammatory Properties
This compound and its analogs have been investigated for their anti-inflammatory effects. Studies have shown that certain derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). For example, compounds with similar structures demonstrated significant reduction in edema and inflammatory responses in animal models.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Model | Inhibition (%) | Reference |
|---|---|---|---|
| Compound D | Xylene-induced edema | 50.60% | |
| Compound E | Acetic acid-induced writhing | 78.12% |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are being elucidated through structure-activity relationship (SAR) studies and molecular docking analyses. These studies suggest that the presence of specific functional groups enhances binding affinity to target proteins involved in tumor growth and inflammation.
Target Identification
Molecular docking studies have identified potential targets for this compound, including kinases involved in cancer progression. For example, the interaction with c-Met kinase has been highlighted as a critical pathway for its antitumor effects.
Synthesis and Evaluation
Several case studies document the synthesis of this compound derivatives and their biological evaluation:
- Study by Chang et al. (2012) : This research focused on synthesizing a series of benzamide derivatives and evaluating their antitumor activities against various cancer cell lines, establishing a correlation between structural modifications and biological efficacy.
- Investigation by Moneer et al. (2016) : This study synthesized benzimidazole derivatives related to this compound, demonstrating significant anti-inflammatory effects in preclinical models.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Fluorinated Benzyl Group : Present in all listed analogs, this group is associated with enhanced membrane permeability and target affinity .
- Pyrimidine vs.
- Sulfamoyl vs. Pyrimidinyloxy : Compound 17q’s sulfamoyl group confers hydrogen-bonding capacity, whereas the pyrimidinyloxy group in the target compound may prioritize hydrophobic interactions .
Pharmacological and Binding Affinity Comparisons
- Sigma Receptor Ligands: Radioiodinated benzamides like [125I]PIMBA exhibit high affinity (Kd = 5.80 nM for sigma-1) and rapid tumor uptake in prostate cancer models .
- Anti-TB Activity : Compound L3 , which shares a 4-fluorophenyl moiety, showed EthR inhibition via molecular docking. The target compound’s pyrimidine group could similarly interact with EthR’s hydrophobic pockets.
- Antioxidant Benzamides: N-(anilinocarbonothioyl) benzamide derivatives in demonstrated >85% antioxidant inhibition, but the target compound’s lack of thioamide groups suggests divergent applications.
Biological Activity
N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
The empirical formula for this compound is C14H11FN2O2, with a molecular weight of 258.25 g/mol. The compound features a fluorobenzyl group and a pyrimidin-2-yloxy moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar benzamide derivatives. For instance, compounds with structural similarities exhibited notable antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
Anticancer Activity
Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For example, derivatives were tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range (0.32–12 µM), indicating significant antiproliferative effects . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Enzyme inhibition studies reveal that similar compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . The most active derivatives showed IC50 values comparable to established drugs, highlighting their potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound analogs against S. aureus and E. coli. Results indicated that modifications to the benzamide structure significantly influenced antimicrobial potency, with some compounds achieving MIC values lower than conventional antibiotics .
- Anticancer Mechanism : Research on a related compound demonstrated its ability to inhibit VEGFR-2 kinase activity, leading to reduced tumor growth in vitro and in vivo models. This suggests that this compound may share similar pathways affecting angiogenesis and cancer cell survival .
Toxicity and Safety Profile
Toxicological assessments indicate that while some derivatives exhibit promising biological activities, they also present varying degrees of toxicity. For instance, Ames test results showed mutagenic potential for certain analogs, necessitating further safety evaluations before clinical application .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(4-fluorobenzyl)-3-(pyrimidin-2-yloxy)benzamide, and how can reaction conditions be optimized?
- Methodology : A multi-step approach is recommended, starting with coupling the pyrimidine-2-yloxy group to the benzamide core. For example:
Intermediate formation : React 3-hydroxybenzamide with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrimidin-2-yloxy moiety .
Fluorobenzyl substitution : Use N-(4-fluorobenzyl) protection via nucleophilic substitution or reductive amination, ensuring inert conditions (N₂/Ar atmosphere) to prevent oxidation .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., CH₂Cl₂ vs. acetonitrile) and temperature (0°C to RT) to improve yields .
Q. How should researchers handle and store This compound to ensure stability?
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential mutagenicity of benzamide derivatives .
- Storage : Store at –20°C in amber vials under inert gas (Ar) to prevent photodegradation and thermal decomposition, as seen in structurally similar compounds .
Q. Which analytical techniques are critical for characterizing this compound?
- Purity : HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular weight confirmation .
- Structural confirmation :
- ¹H/¹³C NMR : Key signals include the fluorobenzyl aromatic protons (δ 7.02–7.38 ppm) and pyrimidine protons (δ 8.07–8.51 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
- Root causes : Impurities in reagents (e.g., sodium pivalate) or incomplete inertion can reduce yields .
- Solutions :
- Reagent purity : Use freshly distilled solvents and recrystallized intermediates .
- Process control : Implement continuous flow reactors for exothermic steps to maintain consistent temperature and mixing .
Q. What computational methods predict the biological activity of This compound?
- In silico strategies :
Molecular docking : Screen against target enzymes (e.g., EthR in Mycobacterium tuberculosis) using AutoDock Vina to assess binding affinity .
MD simulations : Run 100 ns simulations (AMBER/CHARMM) to evaluate stability of ligand-protein complexes .
- Validation : Compare results with Ames testing for mutagenicity, as done for related anomeric amides .
Q. How does the 4-fluorobenzyl group influence the compound's pharmacokinetic properties?
- Lipophilicity : The fluorine atom enhances metabolic stability and membrane permeability, as observed in analogues with trifluoromethyl groups .
- Metabolism : Fluorine reduces oxidative degradation in cytochrome P450 assays, extending half-life in vitro .
Q. What strategies mitigate risks when working with unstable intermediates during synthesis?
- Intermediate 3 (example) : Avoid prolonged storage; use immediately in subsequent steps. Protect from light and moisture .
- Real-time monitoring : Employ inline FT-IR or Raman spectroscopy to detect decomposition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported mutagenicity data for benzamide derivatives?
- Case study : Ames II testing showed lower mutagenicity for compound 3 compared to other anomeric amides, aligning with benzyl chloride controls .
- Resolution : Validate conflicting data via orthogonal assays (e.g., comet assay for DNA damage) and adjust hazard protocols accordingly .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
